Bemotrizinol
Description
Evolution of UV Filter Technologies and the Role of Bemotrizinol
The development of UV filters has progressed significantly from early-generation compounds that offered limited protection and suffered from photo-instability. sarex.cominspecsolutions.com First-generation filters often provided narrow-spectrum protection, primarily against UVB rays, which are the main cause of sunburn. inspecsolutions.comhappi.com A significant challenge with some older, widely used UVA filters, such as Avobenzone (B1665848), is their tendency to degrade upon exposure to UV light, reducing their protective efficacy over time. inspecsolutions.comtaylorandfrancis.com
The introduction of second-generation UV filters, including this compound, marked a substantial advancement in photoprotection technology. sarex.com this compound, a member of the triazine family, was engineered to be inherently photostable, meaning it does not easily break down under sunlight. wikipedia.orgchemicalbook.com Its molecular structure allows for the efficient absorption of UV energy and its dissipation as less harmful thermal energy, a process attributed to the phenomenon of tautomerism. mdpi.com This stability is a key feature, as it not only ensures prolonged protection but also helps to stabilize other, less stable UV filters it is formulated with, such as Avobenzone. scimplify.comtypology.com
Current Landscape of Broad-Spectrum UV Filters and Research Gaps
The current focus in photoprotection research is on developing "broad-spectrum" sunscreens that effectively shield the skin from both UVB (280-315 nm) and the full range of UVA (315-400 nm) radiation. inspecsolutions.comhappi.com UVA rays penetrate deeper into the skin and are associated with premature aging and skin cancer. inspecsolutions.com While many filters exist, not all provide uniform protection across this entire spectrum. happi.com
This compound helps fill this critical gap by offering robust absorption across both UVA and UVB ranges, with notable absorption peaks at approximately 310 nm and 343 nm. wikipedia.orgtypology.com This makes it one of the most effective UV absorbers available. skin.software Its high molecular weight (627.8 g/mol ) is another area of research interest, as it is associated with minimal skin penetration. taylorandfrancis.comtypology.com Furthermore, its oil-solubility enhances its incorporation into sunscreen formulations, improving its efficacy and water resistance. skin.softwarechemicalbook.com
The primary mechanism of action for this compound is the absorption of UV photons, which prevents them from reaching the skin and generating damaging free radicals. chemicalbook.comtypology.com This contrasts with inorganic filters like Zinc Oxide and Titanium Dioxide, which also scatter and reflect UV light. taylorandfrancis.comwhiterose.ac.uk
Academic Significance of this compound Studies
This compound is of significant interest to the academic and research communities for several reasons. Its high photostability and broad-spectrum efficacy make it a benchmark for the development of new UV-filtering compounds. sarex.comwikipedia.org Research has demonstrated its effectiveness in preventing erythema (skin reddening) and protecting the skin's natural antioxidant defense systems. skin.softwaredrugbank.com
Studies also explore its synergistic effects when combined with other filters. wikipedia.org For instance, its ability to photostabilize Avobenzone allows for the creation of highly effective and long-lasting broad-spectrum sunscreens. scimplify.comtaylorandfrancis.com Further research investigates its incorporation into novel delivery systems, such as nanostructured lipid carriers (NLCs), to enhance its photoprotective activity even more. researchgate.netnih.gov Unlike some other organic filters, in vitro studies have shown that this compound does not exhibit significant estrogenic or androgenic activity. drugbank.comnih.gov
Table 1: Technical Properties of this compound
| Property | Value | Source |
|---|---|---|
| INCI Name | Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine | typology.com |
| Common Names | This compound, Tinosorb S, Escalol S | skin.softwarechemicalbook.com |
| Molecular Weight | 627.8 g/mol | typology.com |
| Solubility | Oil-soluble, Insoluble in water | chemicalbook.comtypology.com |
| UV Absorption Peaks | 310 nm (UVB) and 343 nm (UVA) | wikipedia.orgtypology.com |
| Photostability | High; 98.4% remains intact after 50 MEDs | wikipedia.org |
Table 2: Comparative Overview of Select UV Filters
| UV Filter | Type | Primary Spectrum Coverage | Photostability | Notes |
|---|---|---|---|---|
| This compound | Organic (Chemical) | Broad-Spectrum (UVA/UVB) | High | Photostabilizes other filters like Avobenzone. taylorandfrancis.comwikipedia.org |
| Avobenzone | Organic (Chemical) | UVA1 | Low | Often requires a photostabilizer. taylorandfrancis.comnih.gov |
| Octinoxate | Organic (Chemical) | UVB | Moderate | Less effective against UVA rays. happi.com |
| Zinc Oxide | Inorganic (Mineral) | Broad-Spectrum (UVA/UVB) | High | Can appear white on the skin if not in nano form. nih.gov |
| Titanium Dioxide | Inorganic (Mineral) | Primarily UVB, some UVA2 | High | Provides broad-spectrum protection. nih.gov |
| Ecamsule (Mexoryl SX) | Organic (Chemical) | UVA | High | A photostable UVA filter. taylorandfrancis.comnih.gov |
| Drometrizole Trisiloxane (Mexoryl XL) | Organic (Chemical) | Broad-Spectrum (UVA/UVB) | High | A photostable broad-spectrum filter. taylorandfrancis.com |
Table 3: Compound Names Mentioned
| Common Name | Chemical Name |
|---|---|
| This compound | Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine |
| Avobenzone | Butyl Methoxydibenzoylmethane |
| Octinoxate | Octyl Methoxycinnamate |
| Zinc Oxide | Zinc Oxide |
| Titanium Dioxide | Titanium Dioxide |
| Ecamsule | Terephthalylidene Dicamphor Sulfonic Acid |
| Drometrizole Trisiloxane | Drometrizole Trisiloxane |
| Octocrylene | Octocrylene |
| Oxybenzone | Benzophenone-3 |
| Bisoctrizole | Methylene (B1212753) Bis-Benzotriazolyl Tetramethylbutylphenol |
Structure
2D Structure
Properties
IUPAC Name |
5-(2-ethylhexoxy)-2-[4-[4-(2-ethylhexoxy)-2-hydroxyphenyl]-6-(4-methoxyphenyl)-1,3,5-triazin-2-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H49N3O5/c1-6-10-12-26(8-3)24-45-30-18-20-32(34(42)22-30)37-39-36(28-14-16-29(44-5)17-15-28)40-38(41-37)33-21-19-31(23-35(33)43)46-25-27(9-4)13-11-7-2/h14-23,26-27,42-43H,6-13,24-25H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVAMCHGMPYWHNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC1=CC(=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)OC)C4=C(C=C(C=C4)OCC(CC)CCCC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H49N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40896984 | |
| Record name | 2,2'-(6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diyl)bis(5-((2-ethylhexyl)oxy)phenol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40896984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
627.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
>400 | |
| Record name | Bemotrizinol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11206 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Solubility |
Insoluble | |
| Record name | Bemotrizinol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11206 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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CAS No. |
187393-00-6 | |
| Record name | Bemotrizinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=187393-00-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Bemotrizinol [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187393006 | |
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| Record name | Bemotrizinol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11206 | |
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| Record name | Bemotrizinol | |
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| Record name | 2,2'-(6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diyl)bis(5-((2-ethylhexyl)oxy)phenol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40896984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenol, 2,2'-[6-(4-methoxyphenyl)-1,3,5-triazine-2,4-diyl]bis[5-[(2-ethylhexyl)oxy] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.468 | |
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| Record name | BEMOTRIZINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PWZ1720CBH | |
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Mechanism of Action and Photobiological Interactions of Bemotrizinol
Ultraviolet Absorption Profile and Photostability Mechanisms
Bemotrizinol's efficacy is rooted in its ability to absorb a wide range of UV radiation and to dissipate this energy without undergoing significant degradation.
Absorption Across UVA and UVB Spectra (280-400nm)
This compound is distinguished by its capacity to absorb both UVA and UVB radiation, offering comprehensive protection across the entire 280-400nm range. nih.govpharmaoffer.comatamanchemicals.comsmolecule.com It exhibits two distinct absorption peaks, one in the UVB region at approximately 310 nm and another in the UVA region around 340-345 nm. atamanchemicals.comwikipedia.orgvinnerlabs.comhonrel.comzxchem.comsurgicalcosmetic.org.brtypology.com This dual-peak profile ensures that it effectively counters the radiation responsible for both sunburn (primarily UVB) and deeper skin damage and aging (UVA). smolecule.comtypology.com
Table 1: UV Absorption Characteristics of this compound
| UV Spectrum | Wavelength Range | Absorption Peaks |
|---|
Photophysical Processes of UV Energy Dissipation
Upon absorbing UV photons, the this compound molecule transitions to an excited state. surgicalcosmetic.org.brresearchgate.net Its chemical structure, featuring a hydroxyphenyl triazine group, facilitates an extremely rapid and efficient process of energy dissipation. mdpi.commdpi.com This process, known as excited-state intramolecular proton transfer (ESIPT), allows the molecule to convert the absorbed UV energy into harmless heat. researchgate.netpnas.org The energy is released through vibrational relaxation, returning the molecule to its ground state, ready to absorb another photon. researchgate.net This rapid deactivation pathway, occurring on a picosecond timescale, is key to its photostability, as it minimizes the opportunity for photochemical reactions that could lead to degradation or the formation of harmful byproducts. pnas.orgnih.gov
Photostability Enhancement and Prevention of Photodegradation of Other UV Filters
A remarkable characteristic of this compound is its high degree of photostability. wikipedia.orgvinnerlabs.comchemicalbook.comncats.io Studies have shown that even after significant UV exposure, such as 50 minimal erythemal doses (MEDs), 98.4% of the compound remains intact. atamanchemicals.comwikipedia.orgvinnerlabs.comncats.io This inherent stability is crucial for long-lasting sun protection. chemicalbook.comchemicalbook.com
Furthermore, this compound is known to stabilize other, less photostable UV filters, most notably avobenzone (B1665848). atamanchemicals.comwikipedia.orgncats.ioskin.softwaresmartskincare.comwikidoc.orgtaylorandfrancis.comsofw.comelchemy.com Avobenzone, a potent UVA absorber, is notoriously prone to rapid degradation upon UV exposure. elchemy.comnih.gov When formulated with this compound, the photodegradation of avobenzone is significantly reduced, thereby extending the duration of effective UVA protection in a sunscreen product. atamanchemicals.comncats.iosmartskincare.com
Table 2: Photostability Data
| Feature | Finding |
|---|---|
| Inherent Photostability | 98.4% of this compound remains intact after exposure to 50 MEDs. atamanchemicals.comwikipedia.orgvinnerlabs.comncats.io |
| Stabilization of Avobenzone | Helps prevent the photodegradation of avobenzone when used in combination. atamanchemicals.comwikipedia.orgncats.ioskin.softwaresmartskincare.comwikidoc.orgtaylorandfrancis.comsofw.comelchemy.com |
Cellular and Molecular Photoprotective Effects
Beyond its primary function of absorbing UV light, this compound provides secondary protective benefits at the cellular and molecular levels.
Prevention of Free Radical Formation Induced by UV Radiation
By absorbing UV radiation before it can penetrate the skin, this compound effectively prevents the formation of UV-induced free radicals. nih.govpharmaoffer.comtypology.comdrugbank.com These highly reactive molecules, also known as reactive oxygen species (ROS), can cause significant cellular damage, contributing to premature skin aging and increasing the risk of skin cancer. mdpi.comnih.gov this compound's ability to absorb UV energy and dissipate it as heat helps protect the skin's own antioxidant defense system. nih.govpharmaoffer.comskin.softwaredrugbank.com
Impact on Erythema Minimization
Erythema, or skin reddening, is the visible inflammatory response to sunburn caused primarily by UVB radiation. mdpi.com By effectively absorbing this radiation, this compound plays a direct role in minimizing erythema. nih.govpharmaoffer.comskin.softwaredrugbank.com Studies have demonstrated its efficacy in reducing this key indicator of sun damage. nih.govskin.softwaredrugbank.com In some animal studies, while this compound showed a potential for slight and reversible skin irritation at high concentrations, its primary function in sunscreen formulations is to prevent the much more significant inflammatory damage of erythema from UV exposure. europa.eu Its combination with physical blockers like titanium dioxide and zinc oxide can further aid in mitigating erythema by reflecting and scattering UV rays. medtigo.com
Protection of Skin's Antioxidant Defense System
This compound provides notable protection for the skin's inherent antioxidant defense system. skin.softwaredrugbank.comnih.gov Exposure to ultraviolet (UV) radiation leads to the generation of reactive oxygen species (ROS), which can overwhelm and deplete the skin's natural antioxidant reserves. nih.govmdpi.com This imbalance, known as oxidative stress, contributes to cellular damage and premature aging. skin.softwarejkslms.or.kr
By absorbing a broad spectrum of UV-A and UV-B rays, this compound effectively prevents the initial formation of free radicals induced by this radiation. skin.softwaredrugbank.comnih.govpharmaoffer.com This action helps to preserve the skin's own antioxidant molecules, such as vitamins C and E, which would otherwise be consumed in the process of neutralizing these damaging free radicals. skin.softwarepharmaoffer.comsemanticscholar.org Consequently, this compound aids in maintaining the integrity and function of the skin's natural protective mechanisms against oxidative damage. skin.softwaredrugbank.comnih.gov
Interaction with Reactive Oxygen Species (ROS) Generation
The primary mechanism by which this compound interacts with reactive oxygen species (ROS) is by preventing their formation. pharmaoffer.com UV radiation is a key trigger for the generation of ROS in the skin, a process that can lead to cellular damage. nih.govmdpi.com this compound, by absorbing UV photons across the UVA and UVB spectrum, inhibits this initial step of ROS production. nih.govpharmaoffer.com
While some topical antioxidants are added to sunscreens to neutralize ROS after they are formed, this compound's function is preemptive. semanticscholar.orgjintegrativederm.org It reduces the likelihood of ROS generation, which in turn can lessen the chances of subsequent genotoxicity and cellular damage. mst.dk
Synergistic Photoprotective Effects with Other UV Filters
Enhancement of Sun Protection Factor (SPF)
This compound is recognized for its ability to significantly boost the Sun Protection Factor (SPF) of sunscreen formulations, particularly when combined with other UV filters. vinnerlabs.comatamanchemicals.com This synergistic effect is a key reason for its widespread use in high-SPF products. vinnerlabs.comspecialchem.comthesourcery.co.nz Even at low concentrations, this compound efficiently contributes to both UVA and UVB protection, which is a primary factor in its SPF-enhancing capabilities. atamanchemicals.comhappi.com
Compatibility with Organic and Inorganic Filters
This compound demonstrates excellent compatibility with a wide range of both organic (chemical) and inorganic (physical) UV filters. vinnerlabs.comspecialchem.comthesourcery.co.nzdsm-firmenich.comulprospector.com This versatility makes it a valuable component in complex sunscreen formulations. zanchenglife.com
Advanced Synthetic Methodologies for Bemotrizinol and Analogs
Multi-step Synthetic Pathways and Reagent Analysis
The synthesis of Bemotrizinol is a multi-step process that typically begins with commercially available starting materials. zanchenglife.comresearchgate.net One common pathway involves the reaction of 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine (B52604) with 3-ethylhexyloxyphenol. google.com This reaction is carried out in the presence of an organic solvent and a catalyst to produce the final this compound molecule. google.com
Another documented synthetic route starts with the reaction of 2,4-bis(2,4-dihydroxyphenyl)-6-(4-methoxyphenyl)-1,3,5-triazine with an isooctane (B107328) bromide solution in the presence of potassium carbonate and N,N-dimethylformamide (DMF). chemicalbook.com This mixture is heated and refluxed to facilitate the etherification reaction that forms this compound. chemicalbook.com The synthesis can also be approached through the condensation reaction of 2,4-dihydroxybenzophenone (B1670367) with 2-cyano-4-methyl-3-aminobenzoic acid, followed by further modifications. zanchenglife.comzanchenglife.com
A key aspect of these syntheses is the introduction of the ethylhexyloxy groups, which enhance the oil solubility of the molecule, a crucial property for its use in cosmetic formulations. researchgate.net The reagents used in these pathways are carefully selected to ensure high purity and yield of the final product.
Table 1: Key Reagents in this compound Synthesis
| Reagent | Role in Synthesis | Reference |
|---|---|---|
| 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine | Triazine core structure | google.com |
| 3-ethylhexyloxyphenol | Provides ethylhexyloxy side chains | google.com |
| 2,4-bis(2,4-dihydroxyphenyl)-6-(4-methoxyphenyl)-1,3,5-triazine | Precursor with phenolic groups | chemicalbook.comevitachem.com |
| Isooctane bromide | Source of ethylhexyl groups | chemicalbook.comevitachem.com |
| Potassium Carbonate / Sodium Carbonate | Base catalyst | chemicalbook.com |
| N,N-dimethylformamide (DMF) | Solvent | google.comchemicalbook.com |
| Aluminum (III) chloride | Catalyst | chemicalbook.comevitachem.com |
| Sulfolane | Solvent | chemicalbook.comevitachem.com |
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are manipulated include temperature, reaction time, and the molar ratio of reactants and catalysts.
In one patented method, the synthesis is carried out by heating the reaction mixture to between 40°C and 70°C. google.com The process involves a staged heating approach, with an initial phase at 50-60°C for 1.5-2 hours, followed by a final heating at 60-70°C for 2-3 hours. google.com This careful temperature control is crucial for driving the reaction to completion.
Another described synthesis involves refluxing the reactants at 100°C. chemicalbook.com The progress of the reaction is monitored using thin-layer chromatography to determine when the starting materials have been completely consumed. chemicalbook.com Following the reaction, purification steps such as extraction, washing, and drying are performed to isolate the crude product. chemicalbook.com This crude product can then be further purified, for instance by silica (B1680970) gel column chromatography, to achieve a purity of over 99.7%. evitachem.com
Through such optimization and purification, yields of this compound can be significant. For example, one method reports a yield of 80.2% with a purity of 89.90% before final purification. chemicalbook.com Another patent describes a process that can achieve a yield of 78-87% with a purity of 96.8-97.1%. google.com
Table 2: Optimization Parameters and Reported Yields
| Parameter | Condition | Outcome | Reference |
|---|---|---|---|
| Temperature | 40-70°C (staged) | High purity product | google.com |
| Temperature | 100°C (reflux) | 80.2% yield (crude) | chemicalbook.com |
| Molar Ratio (triazine:phenol:catalyst) | 1 : (2.1-2.4) : (2.2-2.4) | Optimized reaction | google.com |
| Purification | Silica gel column chromatography | >99.7% purity | evitachem.com |
Novel Synthetic Approaches and Green Chemistry Principles
Recent research has focused on developing more environmentally friendly synthetic routes for UV filters, aligning with the principles of green chemistry. These approaches aim to reduce waste, use less hazardous solvents, and improve energy efficiency. unirioja.es While specific green chemistry applications for this compound synthesis are still an emerging area of research, the broader field of UV filter synthesis provides insights into potential future directions.
For instance, the use of solvent-free reactions or the replacement of hazardous solvents with more benign alternatives are key green chemistry strategies. Research into the synthesis of other UV filters has explored sonochemical methods, which use ultrasound to drive reactions, often leading to shorter reaction times and reduced solvent use.
The development of nanocomposites, such as those involving zinc oxide and carbon dots, also represents a novel approach that can enhance the properties of UV filters and may offer more sustainable production methods in the future. whiterose.ac.uk The goal of such research is to create new photoprotective systems that are not only effective but also have a minimized environmental footprint. unirioja.es
Synthesis of this compound for Nanoencapsulation Applications
One method involves the preparation of this compound-loaded nanostructured lipid carriers (NLCs). mdpi.com In this process, this compound is incorporated into a lipid matrix composed of a solid lipid (like cetyl palmitate) and a liquid lipid (like isopropyl myristate), along with surfactants. mdpi.com The phase inversion temperature (PIT) method is one technique used to produce these NLCs. mdpi.com
Another approach involves the nanoencapsulation of this compound in a polymer matrix, such as poly(methyl)methacrylate (PMMA). google.com In a typical procedure, this compound and PMMA are dissolved in an organic solvent like dichloromethane. google.com This organic solution is then added to an aqueous solution to form the nano- or microparticles containing the UV absorber. google.com Studies have shown that incorporating this compound into NLCs can significantly enhance its photoprotective activity. researchgate.net
Pharmacological and Toxicological Research of Bemotrizinol
In Vitro Pharmacodynamics and Receptor Binding Studies
In vitro studies have been conducted to assess the potential of bemotrizinol to interact with hormone receptors. Specifically, competitive binding assays using isolated estrogen and androgen receptors were performed. skin.softwareskintypesolutions.com In these assays, this compound was evaluated for its ability to compete with and displace the natural hormones from their respective receptors. cend.dk The results from these studies indicated that this compound did not exhibit binding affinity for either the estrogen or androgen receptors. cend.dkregulations.gov This lack of binding is consistent with the large molecular dimensions of the chemical, which may sterically hinder it from fitting into the hormone receptor binding sites. skintypesolutions.com
To further investigate potential estrogenic activity in a biological system, this compound was evaluated in the immature rat uterotrophic assay. skin.softwareregulations.gov This in vivo screening test is a standard method for detecting estrogenic or antiestrogenic properties of a substance by measuring the increase in uterine weight in immature female rats. cend.dk In these studies, this compound was administered via subcutaneous injection. skintypesolutions.com The results of the uterotrophic assays were negative, showing that this compound did not induce a uterotrophic response, meaning it did not cause an increase in uterine weight. skin.softwareskintypesolutions.comcend.dk
Based on the collective findings from in vitro and in vivo studies, it has been concluded that this compound does not possess intrinsic hormonal activity. skintypesolutions.comregulations.gov The failure of this compound to bind to isolated estrogen or androgen receptors in competitive binding assays, combined with its inactivity in the immature rat uterotrophic assay, demonstrates a lack of intrinsic estrogenic, antiestrogenic, androgenic, or antiandrogenic properties. skin.softwareregulations.govnih.govdrugbank.com
Uterotrophic Competitive Binding Assays
Pharmacokinetic Investigations (Excluding Dosage/Administration)
In vitro skin permeation tests (IVPT) have been utilized to evaluate the potential for this compound to be absorbed through the skin into the systemic circulation. researchgate.netchemicalbook.com The IVPT method uses excised human skin mounted on a diffusion cell, which allows for the measurement of a substance's penetration through the skin layers. researchgate.netnih.gov These studies are recommended by regulatory bodies like the FDA to help select formulations for further clinical trials, as the results can be indicative of in vivo absorption. researchgate.net For this compound, IVPT studies were conducted as part of the Generally Recognized as Safe and Effective (GRASE) evaluation process. chemicalbook.comnih.gov The results from these tests helped in identifying a model sunscreen formulation with oil and 10% ethanol (B145695) for use in subsequent clinical trials. researchgate.netchemicalbook.comnih.gov The large molecular weight of this compound (627.8 g/mol ) is a factor that contributes to its minimal skin penetration. chemicalbook.cominspecsolutions.com
Following the in vitro assessments, a clinical pilot pharmacokinetic Maximal Usage Trial (MUsT) was conducted to assess the systemic absorption of this compound under conditions of maximal use. researchgate.netnih.gov The MUsT design is intended to maximize the potential for drug absorption by applying the product to a large surface area of the body over a set period. nih.gov An open-label trial was completed to support the GRASE determination for a formulation containing 6% this compound. researchgate.netnih.gov The primary objective was to determine if this compound is absorbed into the systemic circulation when applied under these maximal-use conditions. xogene.com
The trial revealed that plasma concentrations of this compound rarely surpassed the FDA's defined threshold of 0.5 ng/mL. researchgate.netchemicalbook.comnih.gov Furthermore, the study found no evidence of this compound accumulation in the plasma or the establishment of steady-state concentrations above this threshold. chemicalbook.comnih.gov These findings indicate that maximal topical applications of a 6% this compound formulation did not result in significant systemic exposure. chemicalbook.comnih.gov
Summary of this compound Maximal Usage Trial (MUsT) Findings
| Parameter | Finding | Source Citation |
|---|---|---|
| Formulation Tested | 6% this compound in a model sunscreen formulation | researchgate.netchemicalbook.comnih.gov |
| Plasma Concentration | Rarely exceeded the FDA's threshold of 0.5 ng/mL | researchgate.netchemicalbook.comnih.gov |
| Systemic Accumulation | No evidence of accumulation or steady-state concentrations above the threshold | chemicalbook.comnih.gov |
| Conclusion on Systemic Exposure | Maximal topical application did not contribute to meaningful systemic exposure | chemicalbook.comnih.gov |
Analysis of Plasma Concentrations and Accumulation
Clinical research into the pharmacokinetic properties of this compound has been conducted to understand its systemic absorption and potential for accumulation in the body. In a clinical trial involving 14 participants, where 13 completed the plasma sample collection, a total of 299 plasma samples were analyzed. chemicalbook.com The results showed that a significant majority of the samples, 92.6%, had this compound levels that were below the limit of quantification (BLQ). chemicalbook.com Only a small fraction, 4.3% or 13 samples, had detectable levels of the compound. chemicalbook.com
This low frequency of quantifiable concentrations made it difficult to calculate comprehensive pharmacokinetic parameters. chemicalbook.com However, the available data indicated no evidence of this compound accumulation or the reaching of steady-state concentrations above the U.S. Food and Drug Administration (FDA) threshold of 0.5 ng/mL. chemicalbook.com The quantifiable this compound values that were detected ranged from 0.56 ng/mL to 2.29 ng/mL, with a mean maximum concentration (Cmax) of 0.55 ng/mL. chemicalbook.com It was also noted that when plasma concentrations did exceed 0.5 ng/mL, they typically fell below the quantification limit by the next measurement time point. chemicalbook.com Only two participants showed quantifiable, yet decreasing, concentrations of this compound over time. chemicalbook.com
These findings from a maximal usage trial (MUsT) suggest that even with maximal topical application of a 6% this compound formulation, there is no significant systemic exposure. researchgate.netchemicalbook.com The concentrations in plasma rarely surpassed the FDA's defined threshold, and there was no indication of accumulation. researchgate.netchemicalbook.com
Interactive Table: this compound Plasma Concentration Data
| Parameter | Value | Source |
|---|---|---|
| Participants in PK study | 14 (13 completed) | chemicalbook.com |
| Total plasma samples analyzed | 299 | chemicalbook.com |
| Samples with detectable BEMT | 13 (4.3%) | chemicalbook.com |
| Samples below quantification limit (BLQ) | 92.6% | chemicalbook.com |
| FDA threshold for steady-state concentration | 0.5 ng/mL | chemicalbook.com |
| Range of quantifiable BEMT values | 0.56 - 2.29 ng/mL | chemicalbook.com |
| Mean Cmax | 0.55 ng/mL | chemicalbook.com |
Skin Penetration Studies and Implications for Safety
The safety of topically applied substances like this compound is closely linked to their potential for skin penetration and subsequent systemic exposure. regulations.gov Due to its relatively large molecular weight of 627.8 g/mol , this compound is considered to have low skin penetration. chemicalbook.com It is a hydrophobic sunscreen agent that forms a thin, invisible film on the skin's surface, which acts as a physical barrier, reflecting and scattering UV rays. chemicalbook.com This action helps to block UV radiation from reaching deeper layers of the skin. chemicalbook.com
In vitro studies using human skin have shown that this compound exhibits low penetration, with less than 0.1% of the applied dose crossing the skin. vinnerlabs.com This minimal penetration is a key factor in its safety profile, as it reduces the likelihood of systemic effects. inspecsolutions.com Further in vitro skin permeation tests (IVPT) were conducted as part of the FDA's evaluation process for a 6% this compound formulation. chemicalbook.cominspecsolutions.com The results of these tests, along with clinical trials, have demonstrated that this concentration does not lead to significant systemic exposure. inspecsolutions.com
Ecotoxicological and Environmental Impact Studies
Environmental Fate and Transport in Aquatic and Soil Ecosystems
The environmental fate and transport of this compound are largely influenced by its high hydrophobicity. secure-platform.com This property leads to a strong affinity for soil and sediment particles. secure-platform.com In aquatic environments, this compound tends to associate with suspended particulates, which limits its bioavailability in the water column. secure-platform.com Its low aqueous solubility further reduces the potential for significant exposure to aquatic organisms. secure-platform.com In wastewater treatment plants, its tendency to adsorb to organic matter facilitates its removal by sludge. secure-platform.com This strong adsorption also minimizes its mobility in soil, thereby reducing the risk of it leaching into groundwater or spreading through the environment. secure-platform.com
Adsorption onto Organic Matter and Mobility in Soil
This compound exhibits significant adsorption onto organic matter, a key factor in its environmental behavior. secure-platform.com This strong affinity for organic components in soil and sediment is a direct result of its high hydrophobicity. secure-platform.com The process of adsorption onto organic matter plays a crucial role in reducing the mobility of this compound in soil ecosystems. secure-platform.com By binding to soil particles, the potential for the compound to be transported with water flow is significantly decreased. secure-platform.com This characteristic is beneficial as it lessens the likelihood of groundwater contamination. secure-platform.com The interaction with organic matter is a primary mechanism that governs the distribution and potential impact of this compound in the terrestrial environment. secure-platform.com
Bioaccumulation Potential in Aquatic Organisms
Despite its hydrophobic nature, studies indicate that this compound has a low potential for bioaccumulation in aquatic organisms. secure-platform.com This is likely attributable to its large molecular weight, which can hinder its passage across biological membranes. secure-platform.com Bioaccumulation is a process where a substance is absorbed by an organism from all routes of exposure, including water, food, and sediment. ecetoc.org For a substance to be considered to have a high bioaccumulation potential, the bioconcentration factor (BCF) or bioaccumulation factor (BAF) in aquatic species is typically greater than 2000. mdpi.com Research on this compound suggests that it does not reach such levels in aquatic life. secure-platform.com Its low bioavailability in the water column, due to its association with suspended particles and low solubility, further limits its uptake by aquatic organisms. secure-platform.com
Acute and Chronic Toxicity to Aquatic and Soil Organisms (Fish, Algae, Invertebrates, Microbes)
Ecotoxicological studies have been conducted to assess the acute and chronic toxicity of this compound to a range of aquatic and soil organisms. secure-platform.com These studies have included fish, algae, invertebrates, and microbes. secure-platform.com The results have shown that this compound does not cause acute or chronic toxicity to these organisms. secure-platform.com Even at concentrations significantly higher than those predicted to be found in the environment, no notable adverse effects, including sub-lethal effects, have been observed. secure-platform.com This lack of toxicity indicates that this compound poses no significant ecological hazard. secure-platform.com Consequently, even in conservative scenarios where larger amounts of this compound might enter the environment, its low bioavailability and lack of toxicity suggest it does not pose a significant environmental risk. secure-platform.com
Interactive Table: Ecotoxicological Profile of this compound
| Endpoint | Finding | Implication | Source |
|---|---|---|---|
| Environmental Fate | High hydrophobicity, strong adsorption to soil/sediment | Low mobility, reduced groundwater contamination risk | secure-platform.com |
| Bioavailability in Water | Associates with suspended particulates, low aqueous solubility | Limited exposure for aquatic organisms | secure-platform.com |
| Bioaccumulation Potential | Low in aquatic organisms | Unlikely to biomagnify in the food chain | secure-platform.com |
| Aquatic & Soil Toxicity | No acute or chronic toxicity observed in fish, algae, invertebrates, microbes | No significant ecological hazard | secure-platform.com |
Degradation Products and Environmental Safety of this compound
The environmental profile of the UV filter this compound (BEMT) is defined by its stability, its behavior in soil and water, and its toxicological impact on ecosystems. Research indicates that this compound's properties lead to a low environmental risk profile.
Degradation and Stability
This compound is recognized for its high photostability, a crucial feature for a sunscreen active ingredient. ncats.iowikipedia.org Studies have shown it remains largely intact after prolonged exposure to UV radiation, which not only ensures its efficacy in sun protection but also limits the formation of photodegradation products. ncats.ioskintypesolutions.comskin.software One study confirmed its photolytic and thermal stability, finding no degradation peaks when exposed to either dry or wet heat and light. researchgate.net
However, the compound is susceptible to degradation under certain chemical conditions. Research employing high-performance liquid chromatography identified that this compound undergoes decomposition through oxidation, acid hydrolysis, and base hydrolysis. researchgate.netresearchgate.net This indicates that while stable against light and heat, its persistence in the environment can be affected by chemically reactive conditions. researchgate.net
| Stress Condition | Stability / Degradation Finding | Source |
|---|---|---|
| Photolytic (Dry and Wet) | Stable, no degradation peaks observed. | researchgate.net |
| Thermal | Stable, no degradation peaks observed. | researchgate.net |
| Oxidative | Decomposition observed. | researchgate.net |
| Acid Hydrolysis | Decomposition observed, with degradation peaks at 2.773 min and 14.907 min. | researchgate.net |
| Base Hydrolysis | Decomposition observed. | researchgate.net |
Environmental Fate
The environmental behavior of this compound is largely governed by its high hydrophobicity (high log Kow) and large molecular weight. secure-platform.commst.dk
In Water and Soil: Due to its hydrophobic nature, this compound shows a strong affinity for soil and sediment particles, leading to significant adsorption to organic matter. secure-platform.com This characteristic enhances its removal from water via sludge in wastewater treatment plants and minimizes its mobility in soil. secure-platform.com Consequently, the potential for it to leach into groundwater is reduced. secure-platform.com In aquatic environments, it tends to associate with suspended particles, which limits its bioavailability in the water column. secure-platform.com Its low solubility in water further mitigates the exposure risk for aquatic organisms. secure-platform.com
Bioaccumulation: Despite being highly hydrophobic, studies suggest this compound has a low potential for bioaccumulation in aquatic organisms. secure-platform.com This is attributed to its large molecular size, which can hinder its passage across biological membranes. secure-platform.com One study on the ragworm Hediste diversicolor found that while the UV filter could migrate from sediment to the organism, it did not bioaccumulate. mdpi.com However, a report from the Danish Environmental Protection Agency noted that while a predicted Bioconcentration Factor (BCF) was low, its high log Kow could meet screening criteria for a bioaccumulative substance, suggesting the assessment depends on the reliability of the predicted BCF. mst.dk
| Environmental Aspect | Finding | Source |
|---|---|---|
| Affinity | Strong affinity for soil and sediment particles. | secure-platform.com |
| Mobility | Minimized in soil, reducing leaching potential. | secure-platform.com |
| Bioavailability | Limited in the water column due to association with suspended particulates. | secure-platform.com |
| Bioaccumulation Potential | Low in aquatic organisms, likely due to large molecular weight. | secure-platform.com |
| Bioconcentration Factor (BCF) | An estimated BCF for fish is 124 L/kg. | mst.dk |
Environmental Safety
Despite this, some authorities remain cautious. The Helsinki Commission (HELCOM) noted that this compound is suspected of being very toxic and that current inputs into the Baltic Sea could pose a risk to pelagic biota. helcom.fi Ecotoxicity assays using the marine bacterium Vibrio fischeri have also been employed to test sunscreens containing this compound, among other filters. scielo.org.pesqperu.org.pe Ultimately, the consensus from detailed risk assessments is that this compound's properties ensure it does not pose a significant environmental risk, even in conservative scenarios. secure-platform.com
Analytical Methodologies for Bemotrizinol Quantification and Stability
High-Performance Liquid Chromatography (HPLC) Methods
HPLC methods offer the precision and sensitivity required for analyzing Bemotrizinol, often in complex matrices of sunscreen products.
The development of a stability-indicating HPLC method is essential to separate the intact drug from its potential degradation products, which may form under various stress conditions. pharmtech.com A successful method can demonstrate specificity for this compound in the presence of its degradants and other formulation components.
Several studies have focused on developing simple, cost-effective, and robust HPLC methods for this compound analysis. impactfactor.orgsciencegate.app One approach involved creating a method that avoids the use of buffers in the mobile phase, which can enhance column longevity and reduce analysis time and cost. impactfactor.orgsciencegate.app The development process typically starts with selecting an appropriate column and mobile phase. For instance, initial trials might use a BDS Hypersil C18 column with 100% acetonitrile. impactfactor.org However, if peak resolution and symmetry are unsatisfactory, adjustments are made, such as switching the mobile phase to 100% methanol (B129727) or changing the column to a µBondapack C18. impactfactor.org The goal is to achieve a symmetrical, well-resolved peak for this compound. impactfactor.org The stability-indicating power of a method is established through forced degradation studies. vinnerlabs.com
The chromatographic conditions for this compound analysis can vary, but several successful methods have been reported. A common approach utilizes a reverse-phase HPLC system.
One validated method employs a µBondapack C18 column (3.9 x 300 mm, 10-micron particle size) with 100% methanol as the mobile phase. impactfactor.orgresearchgate.net The analysis is performed at a flow rate of 2.5 mL/min with UV detection at 254 nm. impactfactor.orgresearchgate.netresearchgate.net Under these conditions, the retention time for this compound is approximately 17.599 minutes. impactfactor.orgsciencegate.appresearchgate.net
Another method developed for the simultaneous determination of this compound and other UV filters uses a Waters X Bridge C18 column. vinnerlabs.com The mobile phase for this method is a mixture of acetonitrile, tetrahydrofuran, and water in a ratio of 38:38:24 (v/v/v). vinnerlabs.com
A different study details a method using a ternary gradient mixture of tetrahydrofuran, acetonitrile, and an aqueous solution of acetic acid with a RP-18 Nucleodur Gravity column (150 x 4.6 mm, 5 µm). nih.gov The detection in this case was performed at 330 nm. nih.gov
Interactive Table: Chromatographic Conditions for this compound Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Column | µBondapack C18 (3.9 x 300 mm, 10 µm) impactfactor.orgresearchgate.netresearchgate.net | Waters X Bridge C18 vinnerlabs.com | RP-18 Nucleodur Gravity (150 x 4.6 mm, 5 µm) nih.gov |
| Mobile Phase | 100% Methanol impactfactor.orgresearchgate.netresearchgate.net | Acetonitrile:Tetrahydrofuran:Water (38:38:24 v/v/v) vinnerlabs.com | Ternary gradient of Tetrahydrofuran, Acetonitrile, and aqueous Acetic Acid nih.gov |
| Flow Rate | 2.5 mL/min impactfactor.orgresearchgate.net | Not Specified | Not Specified |
| Detection Wavelength | 254 nm impactfactor.orgresearchgate.netresearchgate.net | Not Specified | 330 nm nih.gov |
| Retention Time | ~17.599 min impactfactor.orgsciencegate.appresearchgate.net | Not Specified | Not Specified |
Validation of the analytical method is performed in accordance with International Council for Harmonisation (ICH) guidelines to ensure its reliability. impactfactor.orgsciencegate.app
Precision : The precision of the method is assessed by analyzing multiple preparations of the same sample. Intra-day and inter-day precision are evaluated, with the relative standard deviation (RSD) of the results typically required to be less than 2%. impactfactor.orgsciencegate.app For one method, the intra-day RSD was found to be 1.0858% and 0.8859% for two different samples, while the inter-day RSD was 0.9921% and 0.967%. impactfactor.orgsciencegate.appijpqa.com Another study reported an RSD of precision of 0.9576%. researchgate.net
Accuracy : Accuracy is often determined through recovery studies. A known amount of standard this compound is added to a sample at different concentration levels (e.g., 80%, 100%, and 120%), and the percentage of recovery is calculated. impactfactor.org Excellent recovery has been reported in the range of 100.01% to 105.04%. researchgate.net
Linearity : The linearity of the method is established by analyzing a series of concentrations of this compound. A linear relationship should be observed between the concentration and the peak area. impactfactor.org A typical concentration range for linearity studies is 70 to 130 µg/mL. impactfactor.orgsciencegate.appresearchgate.net The correlation coefficient (R²) for the calibration curve is expected to be close to 1, with values of 0.996 being reported. impactfactor.orgsciencegate.appresearchgate.net
Solution Stability : The stability of this compound in the prepared analytical solution is tested over a period of time (e.g., 12 hours) at room temperature to ensure that the analyte does not degrade during the analysis process. impactfactor.orgvinnerlabs.com
Specificity : The specificity of the method is its ability to accurately measure the analyte of interest without interference from other components such as impurities, degradation products, or excipients. impactfactor.org This is confirmed by injecting a blank (mobile phase) and observing no interfering peaks at the retention time of this compound. impactfactor.org
Robustness : The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters. impactfactor.org For an HPLC method, these parameters can include the flow rate (e.g., ±0.25 mL/min), column temperature (e.g., ±2°C), and detection wavelength (e.g., ±2 nm). impactfactor.org The RSD of the assay values under these varied conditions should be less than 2%. impactfactor.org
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are important parameters for determining the sensitivity of the analytical method. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. impactfactor.org
These values are typically calculated based on the standard deviation of the response and the slope of the calibration curve, as per ICH guidelines. impactfactor.org For one HPLC method, the LOD for this compound was found to be 0.44 µg/mL, and the LOQ was 1.32 µg/mL. impactfactor.orgsciencegate.appresearchgate.net Another study reported an LOD of 0.12 µg/mL and an LOQ of 0.38 µg/mL. researchgate.net A third method reported an LOD of 0.048 µg and an LOQ of 0.16 µg. vinnerlabs.com
Interactive Table: LOD and LOQ for this compound
| Study | LOD | LOQ |
|---|---|---|
| Study 1 impactfactor.orgsciencegate.appresearchgate.net | 0.44 µg/mL | 1.32 µg/mL |
| Study 2 researchgate.net | 0.12 µg/mL | 0.38 µg/mL |
| Study 3 vinnerlabs.com | 0.048 µg | 0.16 µg |
Method Validation Parameters (Precision, Accuracy, Linearity, Solution Stability, Specificity, Robustness)
Forced Degradation Studies for Stability Assessment
Forced degradation studies, also known as stress testing, are conducted to evaluate the intrinsic stability of a drug substance and to identify potential degradation products. pharmtech.cominnovareacademics.in These studies involve subjecting the drug to conditions more severe than accelerated stability testing. innovareacademics.in For this compound, stress conditions such as photolytic exposure have been investigated. researchgate.net
Photostability is a critical attribute for a sunscreen active ingredient like this compound, which is designed to be exposed to sunlight. skin.softwareabilogic.com Studies have shown that this compound is highly photostable. skin.softwarewikipedia.orgzxchem.com
Forced degradation studies involving photolytic exposure under both dry and wet conditions have been performed to confirm this stability. researchgate.net In these studies, this compound was subjected to UV radiation, and the resulting samples were analyzed by HPLC. The chromatograms from the photolytically stressed samples were compared to those of a standard, unstressed sample. researchgate.net Research indicates that no significant degradation peaks were observed in the chromatograms after dry and wet photolytic exposure, confirming the photolytic stability of this compound. researchgate.net One report states that even after exposure to 50 Minimal Erythemal Doses (MEDs), 98.4% of this compound remains intact. wikipedia.orgzxchem.com
Oxidative, Acid, and Base Hydrolysis
The stability of this compound under various chemical stress conditions, including oxidation, acid hydrolysis, and base hydrolysis, has been investigated to understand its degradation pathways. researchgate.net Unlike its high thermal and photolytic stability, this compound shows susceptibility to decomposition under these conditions. innovareacademics.inresearchgate.net
Forced degradation studies are employed to determine the stability-indicating power of analytical methods. vinnerlabs.com In these studies, this compound was subjected to oxidative, acidic, and alkaline environments. innovareacademics.inresearchgate.net
Oxidative Degradation: Under oxidative stress, this compound undergoes decomposition. researchgate.net Chromatographic analysis revealed the formation of degradation peaks, indicating that the original compound was altered. innovareacademics.in The recovery of this compound after oxidative stress was significantly reduced, with one study reporting a recovery of only 40.38%. innovareacademics.in
Acid Hydrolysis: this compound is unstable in acidic conditions. researchgate.net When refluxed with 5N hydrochloric acid (HCl) at 70°C for five hours, the compound decomposed, leading to the appearance of distinct degradation peaks in the chromatogram. researchgate.netresearchgate.net The recovery of the parent compound was found to be 41.31% after acid hydrolysis. innovareacademics.in The degradation products appeared at specific retention times, confirming the breakdown of the molecule. researchgate.net It has been noted that acid-catalyzed hydrolysis can lead to the cleavage of N-glycosidic bonds in related chemical structures.
Base Hydrolysis: Similar to acid hydrolysis, this compound is also susceptible to degradation under basic (alkaline) conditions. researchgate.net Decomposition was observed when the compound was subjected to base hydrolysis, resulting in degradation peaks in the chromatogram and a low recovery rate of 40.44%. innovareacademics.in While the specific mechanisms are not detailed for this compound, in other compounds, base hydrolysis can lead to the opening of lactone rings. nih.gov
The following table summarizes the recovery of this compound after exposure to different stress conditions as reported in one study. innovareacademics.in
| Stress Condition | Recovery Percentage |
| Thermal | 99.52% |
| Oxidative | 40.38% |
| Acid Hydrolysis | 41.31% |
| Base Hydrolysis | 40.44% |
Advanced Spectroscopic and Microscopic Techniques
Fourier-Transform Infrared Spectroscopy (FTIR) for Characterization
Fourier-Transform Infrared (FTIR) spectroscopy is a valuable analytical technique used to identify functional groups and investigate chemical interactions within a sample. researchgate.net In the analysis of this compound, FTIR spectra reveal characteristic peaks that correspond to its molecular structure. researchgate.netbritiscientific.com
The spectrum of pure this compound shows distinctive peaks, including:
1570 cm⁻¹: This peak is attributed to the C=N bond of the triazine group. researchgate.net
1550-850 cm⁻¹ region: Peaks in this range are associated with the C-C stretching of carbon-carbon bonds and the C-O-C of the ether groups. researchgate.net
2000-2600 cm⁻¹ region: This area corresponds to the C=C=C bonds from the benzene (B151609) rings. researchgate.net
When this compound is incorporated into nanostructured lipid carriers (NLC), FTIR analysis is used to confirm its entrapment. researchgate.netnih.gov The appearance of this compound's characteristic bands, albeit at a lower intensity due to its concentration relative to other components, in the spectrum of the NLC formulation indicates its successful incorporation into the nanocarrier. researchgate.net Specifically, the presence of bands between 1550 and 1650 cm⁻¹, corresponding to the C=N bonds unique to this compound, confirms its presence in the final formulation. researchgate.net
Scanning Electron Microscopy (SEM) for Nanocarrier Analysis
Scanning Electron Microscopy (SEM) is a powerful microscopic technique used to visualize the surface morphology and shape of materials at a high resolution. mdpi.compreprints.org In the context of this compound, SEM is primarily employed to analyze the characteristics of nanocarriers, such as nanostructured lipid carriers (NLC), that are used to encapsulate the UV filter. researchgate.netnih.gov
Studies utilizing SEM have shown that this compound-loaded NLCs appear as intact and spherical particles. researchgate.netnih.gov This morphological information is crucial as it can influence the stability and performance of the final sunscreen formulation. The images obtained from SEM also help to confirm the absence of significant aggregation between the nanoparticles. researchgate.net By providing a detailed view of the nanostructures, SEM complements data from other techniques like Dynamic Light Scattering (DLS) to give a more complete picture of the nanoparticle system. mdpi.comnih.gov
X-ray Diffraction (XRD) for Crystallinity Assessment
X-ray Diffraction (XRD) is an analytical technique used to determine the crystalline structure of a material. bvsalud.org It is particularly useful in the study of this compound when it is incorporated into lipid-based nanocarriers like nanostructured lipid carriers (NLC). researchgate.netnih.gov The crystalline state of the lipid matrix can affect the loading capacity and release characteristics of the encapsulated active ingredient.
When this compound is loaded into NLCs, XRD analysis has shown a reduction in the crystallinity of the carrier. researchgate.netnih.gov This decrease in crystallinity suggests that the incorporation of this compound disrupts the ordered structure of the lipid matrix. This is a positive finding, as a less ordered, more amorphous lipid core can create more space to accommodate the active compound, potentially leading to higher encapsulation efficiency. The structural characterization provided by XRD is essential for understanding the physical state of this compound within the formulation. researcher.liferesearcher.life
Dynamic Light Scattering (DLS) for Particle Size and Polydispersity Index
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique widely used for determining the average particle size (hydrodynamic size) and the size distribution of nanoparticles in a suspension. mdpi.comnih.gov This method is crucial in the characterization of this compound-loaded nanocarriers. researchgate.net
DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. mdpi.com From these fluctuations, the average particle size, often reported as the Z-average, is calculated using the Stokes-Einstein equation. nih.govbettersizeinstruments.com For instance, in one study, the average size of this compound-loaded nanostructured lipid carriers (NLC) was found to be 122.4 ± 0.3 nm after 30 days of storage. researchgate.netnih.gov Another study reported an optimized NLC formulation with a mean size of 190.6 ± 9.8 nm. researchgate.net
In addition to particle size, DLS also provides the Polydispersity Index (PDI). bettersizeinstruments.com The PDI is a dimensionless measure of the broadness of the size distribution, indicating the homogeneity of the nanoparticle population. mdpi.comnih.gov PDI values range from 0.0 for perfectly uniform samples to 1.0 for highly polydisperse samples. nih.gov A PDI value below 0.7 is generally considered acceptable for DLS analysis, with values smaller than 0.05 indicating a highly monodisperse sample. nih.govbettersizeinstruments.com For lipid nanocarriers, a PDI of less than 0.22 is often considered desirable. mdpi.com A study on optimized this compound-loaded NLC reported a PDI of 0.153 ± 0.013, signifying a narrow and uniform size distribution. researchgate.net
The table below shows representative DLS data for this compound-loaded NLCs from a research study. researchgate.net
| Parameter | Value |
| Mean Particle Size (Z-average) | 190.6 ± 9.8 nm |
| Polydispersity Index (PDI) | 0.153 ± 0.013 |
Clinical Research and Efficacy Evaluations of Bemotrizinol Formulations
Studies on Polymorphic Light Eruption (PLE) Prevention
Polymorphic Light Eruption (PLE) is a common skin rash caused by sun exposure in sensitive individuals, primarily triggered by UVA radiation. skin.softwarenih.gov Several studies have highlighted the effectiveness of sunscreens containing bemotrizinol in preventing PLE.
In a single-centre, open, placebo-controlled, intra-individual comparative study, a sunscreen containing a combination of UV filters including this compound (marketed as Tinosorb S), methylene (B1212753) bis-benzotriazolyl tetramethylbutylphenol (Tinosorb M), and butyl methoxydibenzoylmethane was evaluated for its ability to prevent PLE under standardized photodiagnostic conditions. nih.gov The study involved 12 patients with a clinical history of PLE. nih.gov Photoprovocation was performed on days 1, 2, and 3 with 100 J/cm² of UVA and variable doses of UVB. nih.gov
The results were significant:
At the placebo-treated site, 10 out of 12 patients developed PLE. nih.gov
Positive reactions were observed in 90% of the UVA-irradiated fields and 90% of the UVA/UVB irradiated fields at the placebo site. nih.gov
Crucially, none of the patients developed PLE on the skin area treated with the sunscreen containing this compound. nih.gov
These findings demonstrate that a sunscreen with effective UVA and UVB filters, such as this compound, can successfully prevent the development of PLE. skin.softwarenih.gov Another study involving photoprovocation tests also found this compound to be helpful in preventing the onset of PLE. skin.softwarenih.gov
Table 1: Efficacy of this compound-Containing Sunscreen in PLE Prevention
| Treatment Group | Number of Participants with PLE | UVA-Induced PLE | UVA/UVB-Induced PLE |
| Placebo | 10/12 | 90% | 90% |
| This compound Sunscreen | 0/12 | 0% | 0% |
In Vitro and In Vivo Sun Protection Factor (SPF) Determinations
The sun protection factor (SPF) is a measure of a sunscreen's ability to prevent UVB-induced erythema (sunburn). Both in vitro (laboratory-based) and in vivo (human subject) methods are used to determine the SPF of a sunscreen formulation.
In vivo SPF testing involves applying the sunscreen to the skin of human volunteers and exposing them to a controlled source of UV radiation, typically a solar simulator. jfda-online.com The minimal erythemal dose (MED), which is the smallest UV dose required to produce a defined reddening of the skin, is determined for both protected and unprotected skin. The SPF is then calculated as the ratio of the MED on protected skin to the MED on unprotected skin. jfda-online.com
In vitro SPF determination is commonly performed using diffuse reflectance spectrophotometry with an integrating sphere. mdpi.com This method involves applying the sunscreen to a substrate, such as polymethylmethacrylate (PMMA) plates, and measuring the transmittance of UV radiation through the product. mdpi.com
Studies have shown that this compound is a highly effective UV absorber, contributing significantly to the SPF of a formulation. skin.software In one study, a nanoemulsion formulation containing this compound (designated as formula F14) was found to have an in vitro SPF of 16.08 ± 0.39. researchgate.net Another study investigating the photoprotective efficacy of various UV filters found that a formulation with this compound demonstrated significant SPF values. mdpi.com
It is important to note that while in vitro methods are valuable for screening and quality control, in vivo testing remains the standard for regulatory SPF labeling. jfda-online.com Studies comparing in vivo and in vitro SPF values have sometimes shown significant differences, highlighting the complexity of accurately predicting in vivo performance from in vitro data alone. researchgate.net
Ex Vivo Skin Deposition and Permeation Studies
Ex vivo studies, which use excised human or animal skin, are crucial for understanding how a topically applied substance like this compound interacts with the skin. xenometrix.ch These studies help determine the extent to which the compound is deposited on the skin's surface and permeates into its deeper layers.
A study using a Franz diffusion cell model with newborn rat skin investigated the permeation of this compound from a nanoemulsion formulation. researchgate.net The results showed that the optimized formula (F14) exhibited low permeation, with a cumulative amount of 140 ± 0.06 μg/cm² permeating after six hours. researchgate.net This low permeation is a desirable characteristic for a sunscreen active ingredient, as it indicates that the compound remains primarily on the surface of the skin where it is needed to absorb UV radiation.
Another study employed Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) to visualize the distribution of this compound and other UV filters in human skin ex vivo. chalmers.senih.gov The findings revealed that the UV blockers, including this compound, predominantly remained in the stratum corneum, the outermost layer of the skin. chalmers.senih.gov However, in areas with sebaceous glands, the penetration of the UV filters was more pronounced, reaching deeper into the epidermis. chalmers.senih.gov
The high molecular weight of this compound (629 Da) is a key factor that reduces its skin penetration. acs.orgtaylorandfrancis.com
Table 2: Ex Vivo Permeation of this compound Nanoemulsion
| Formulation | Cumulative Amount Permeated (μg/cm²) after 6 hours |
| F14 Nanoemulsion | 140 ± 0.06 |
Evaluation of Anti-aging Effects related to Antioxidant Defense Systems
UV radiation is a major contributor to premature skin aging, partly through the generation of free radicals that can damage skin cells and compromise the skin's natural antioxidant defense system. drugbank.com this compound has been shown to provide anti-aging benefits by protecting this defense system. skin.softwarenih.gov
By absorbing a broad spectrum of UVA and UVB rays, this compound prevents the formation of UV-induced free radicals. drugbank.compharmaoffer.com This action helps to preserve the skin's own antioxidant capacity, thereby minimizing the downstream effects of oxidative stress that lead to visible signs of aging. atamanchemicals.com In vitro studies have confirmed that this compound does not appear to have hormonal effects, which is an important consideration for a product intended for long-term use. skin.software
Novel Drug Delivery Systems and Formulation Strategies for Bemotrizinol
Nanoemulsion Formulations for Enhanced Solubility and Efficacy
Nanoemulsions are transparent or translucent oil-in-water (o/w) dispersions with droplet sizes typically in the range of 20-200 nm. researchgate.net These systems are thermodynamically stable and can significantly enhance the solubilization of lipophilic compounds like Bemotrizinol. researchgate.net
Research has demonstrated that o/w nanoemulsions can be successfully formulated to improve the solubility and protective characteristics of this compound. researchgate.net The selection of appropriate oils, surfactants, and co-surfactants is crucial in the formation of stable nanoemulsions. For instance, pseudo-ternary phase diagrams have been utilized to identify the optimal ratios of oil (such as labrafac PG and isopropyl myristate), surfactant (like Tween 80), and co-surfactant (such as Cremophor EL) to achieve the highest water incorporation and form a stable nanoemulsion. researchgate.netscribd.com
A full factorial study design has been employed to investigate the influence of independent variables, including oil type, oil concentration, surfactant/co-surfactant mix ratio, and this compound concentration, on particle size and in vitro release. researchgate.net One optimized formula, F14, exhibited an in vitro Sun Protection Factor (SPF) of 16.08 ± 0.39 and high photostability. researchgate.netresearchgate.net These findings suggest that nanoemulsion formulations can be a successful strategy for enhancing the performance of this compound. researchgate.net
Table 1: Solubility of this compound in Various Vehicles
| Vehicle Type | Vehicle | Solubility (mg/ml) ± SD |
|---|---|---|
| Oils | Isopropyl myristate | 10.5 ± 0.5 |
| Labrafac PG | 15.2 ± 0.8 | |
| Capryol 90 | 8.7 ± 0.3 | |
| Lauroglycol 90 | 7.9 ± 0.4 | |
| Wheat germ oil | 5.1 ± 0.2 | |
| Rose oil | 4.3 ± 0.1 | |
| Argan oil | 6.2 ± 0.3 | |
| Surfactants | Tween 80 | 25.4 ± 1.2 |
| Tween 40 | 20.1 ± 1.0 | |
| Tween 20 | 18.5 ± 0.9 | |
| Co-surfactants | Cremophor EL | 30.8 ± 1.5 |
Data sourced from: researchgate.netresearchgate.netscribd.com
Nanostructured Lipid Carriers (NLC) for Improved Photoprotection and Stability
Nanostructured Lipid Carriers (NLCs) represent a second generation of lipid nanoparticles, composed of a blend of solid and liquid lipids, which creates an imperfect crystalline structure. preprints.org This structure allows for higher loading capacity and minimizes the risk of drug expulsion during storage compared to Solid Lipid Nanoparticles (SLNs). preprints.org NLCs have been extensively investigated as carriers for UV filters, including this compound, to enhance their photoprotective effects and stability. researchgate.netresearchgate.net
The incorporation of this compound into NLCs has been shown to improve its photoprotective activity. nih.gov This is attributed to a synergistic effect where the NLCs themselves can scatter UV radiation, acting as physical sunscreens, while the encapsulated this compound absorbs UV radiation. preprints.orgmdpi.com Studies have reported a significant increase in the in vitro SPF value, with some formulations showing an approximate 20% increase when this compound is loaded into NLCs compared to free this compound. preprints.org
The development of effective this compound-loaded NLCs involves the careful optimization of formulation and process parameters. A Box-Behnken design is a statistical tool that has been used to evaluate the influence of variables such as surfactant concentration, sonication time, and this compound concentration on the particle size of the NLCs. researchgate.netnih.gov
One study utilized carnauba wax as the solid lipid and caprylic/capric triglycerides as the liquid lipid, prepared through an ultrasonication technique. researchgate.netnih.gov The optimization process aimed to identify the ideal combination of variables to produce NLCs with the desired particle size and stability. researchgate.net Another approach used the phase inversion temperature (PIT) method, which is easily scalable, with cetyl palmitate as the solid lipid and isopropyl myristate as the liquid lipid. preprints.orgmdpi.com This research found that isopropyl myristate yielded the most stable NLCs and the highest loading capacity for this compound, which was 8% w/w. preprints.org
The particle size of NLCs is a critical quality attribute that influences their stability and performance. Research has shown that increasing the surfactant concentration can lead to a decrease in particle size. researchgate.netnih.gov For instance, one study reported an average particle size of 122.4 ± 0.3 nm after 30 days of storage. researchgate.netnih.gov Another study developed optimized this compound-loaded NLCs with a mean size of 190.6 ± 9.8 nm and a low polydispersity index (PDI) of 0.153 ± 0.013, indicating a narrow size distribution. preprints.orgresearchgate.net
The stability of NLCs is often assessed by monitoring particle size, PDI, and zeta potential over time. preprints.org A zeta potential of around -10.6 ± 1.7 mV has been reported for stable this compound-loaded NLCs. preprints.orgresearchgate.net Despite this value being lower than the generally accepted threshold of ±30 mV for good colloidal stability, the presence of surfactants with long polyoxyethylene chains, such as oleth-20, can provide steric stabilization, contributing to the long-term stability of the NLC dispersion. mdpi.com
Table 2: Physicochemical Properties of Optimized this compound-Loaded NLCs
| Parameter | Value |
|---|---|
| Mean Particle Size | 190.6 ± 9.8 nm |
| Polydispersity Index (PDI) | 0.153 ± 0.013 |
| Zeta Potential | -10.6 ± 1.7 mV |
Data sourced from: preprints.orgresearchgate.net
In vitro studies have consistently demonstrated the enhanced photoprotective efficacy of this compound when incorporated into NLCs. researchgate.netnih.gov Thermal analysis, using techniques like Differential Scanning Calorimetry (DSC), and Fourier-transform infrared spectroscopy (FTIR) have confirmed the successful incorporation of this compound into the NLC matrix. researchgate.netnih.gov X-ray diffraction analysis has shown a reduction in the crystallinity of the NLCs, which is indicative of the amorphous state that allows for higher drug loading. researchgate.netnih.gov
Ex vivo skin permeation studies using excised human skin have shown that incorporating this compound into NLCs can drastically reduce its skin permeation, with the sunscreen remaining primarily on the skin's surface. nih.govresearchgate.net This is a significant advantage as it minimizes potential systemic absorption and associated risks. nih.gov In one study, no this compound was detected in the receiving compartment after 4 hours, supporting the safety of the NLC-based formulations. preprints.org
Influence on Particle Size and Stability
Microencapsulation and Other Encapsulation Technologies
Microencapsulation is another technology that has been explored to enhance the performance and safety of sunscreens, including those containing this compound. elchemy.comgoogle.com This technique involves enclosing the sunscreen agent within a protective shell, which can protect it from photodegradation and prevent direct contact with the skin, thereby reducing the risk of irritation or photoallergic reactions. elchemy.comnih.gov
Various polymers can be used for microencapsulation, such as polymethyl methacrylate (B99206) (PMMA). google.com The process can be tailored to control the release of the encapsulated agent. While specific studies focusing solely on the microencapsulation of this compound are not extensively detailed in the provided context, the technology is mentioned as a viable strategy for UV filters in general. elchemy.comgoogle.com Encapsulation can also improve the compatibility of different UV filters within a single formulation. google.com
Rheological and Sensory Properties of Formulations
The rheological and sensory properties of sunscreen formulations are crucial for consumer acceptance and product efficacy. The incorporation of NLCs into emulsions can influence these properties. researchgate.netdntb.gov.ua
Studies have shown that increasing the lipid phase ratio in an emulsion can lead to an increase in viscosity and a decrease in spreadability. mdpi.comresearchgate.net Conversely, the incorporation of this compound-loaded NLCs has been found to cause a slight increase in spreadability and lower viscosity. preprints.orgresearchgate.net The pH of the formulations generally remains within a range suitable for topical application (around 6.5 to 7.5). preprints.org
Sensory analysis, often conducted by trained panelists, evaluates attributes such as feel during pick-up, rub-in, and after-feel. researchgate.net The lipid phase ratio has been identified as a key factor influencing the sensory attributes of emulsions containing this compound-loaded NLCs. researchgate.net While detailed sensory profiles are specific to each formulation, the goal is to create a product that is effective and cosmetically elegant. researchgate.netmdpi.com
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Caprylic/capric triglycerides |
| Cetyl palmitate |
| Cremophor EL |
| Isopropyl myristate |
| Labrafac PG |
| Oleth-20 |
| Polymethyl methacrylate (PMMA) |
| Tween 80 |
Future Directions and Emerging Research Areas
Integration of Bemotrizinol with Multifunctional Sunscreen Systems
The evolution of sun care products is moving towards multifunctional systems that offer benefits beyond UV radiation screening, such as antioxidant, anti-inflammatory, and enhanced photostability effects. This compound's excellent photostability and broad-spectrum coverage make it an ideal scaffold for these advanced formulations. skin.softwaretaylorandfrancis.com
Research has demonstrated significant synergistic effects when this compound is combined with other UV filters. atamanchemicals.com Its ability to stabilize other, less photostable agents, such as Avobenzone (B1665848), is a well-documented advantage. skin.softwarenih.gov Furthermore, it shows strong synergistic effects on the Sun Protection Factor (SPF) when formulated with filters like Bisoctrizole and Ethylhexyl Triazone, which can allow for a reduction in the total concentration of UV filters in a product. atamanchemicals.com
A key area of innovation is the incorporation of bioactive antioxidants into this compound-containing sunscreens. Studies have investigated the addition of natural polyphenols like Rosmarinic Acid and Ferulic Acid to create multifunctional products. evitachem.commdpi.comresearchgate.net Research has shown that while the addition of Rosmarinic Acid to a system containing this compound and Octyl p-methoxycinnamate can significantly increase the formulation's antioxidant capacity, it may also alter the final SPF value. mdpi.comresearchgate.net Specifically, one study noted that while Rosmarinic Acid boosted antioxidant activity, the in vitro SPF was reduced when both UV filters were present. mdpi.com However, another study observed that Rosmarinic Acid at a 1.0% concentration improved the photostability of a sunscreen system containing both this compound and Ethylhexyl Methoxycinnamate. nih.gov Similarly, Ferulic Acid has been studied for its potential to enhance the antioxidant benefits of sunscreens containing this compound. evitachem.comresearchgate.net This research into combining UV filters with bioactive compounds aims to develop products that not only prevent sun damage but also actively protect against oxidative stress. skin.softwarenih.gov
| Combined Agent | Observed Effect/Research Finding | Reference |
|---|---|---|
| Avobenzone | This compound enhances the photostability of Avobenzone. | skin.softwaretaylorandfrancis.comnih.gov |
| Bisoctrizole / Ethylhexyl Triazone | Demonstrates synergistic effects, enhancing the overall SPF of the formulation. | atamanchemicals.com |
| Rosmarinic Acid | Increases the antioxidant capacity of the sunscreen system. Effects on SPF can vary depending on the formulation. | mdpi.commdpi.com |
| Ferulic Acid | Studied for its potential to enhance the antioxidant capacity of this compound-containing sunscreens. | evitachem.comresearchgate.net |
| Octyl p-methoxycinnamate | Combination can contribute to a broader spectrum of UV protection. Rosmarinic Acid was found to increase the photostability of this combination. | evitachem.comnih.govusp.br |
Long-term Environmental Monitoring and Impact Assessments
With the widespread use of sunscreen products, understanding the environmental fate of UV filters like this compound is a critical area of research. Long-term monitoring programs and impact assessments are underway to determine its presence, persistence, and potential effects on various ecosystems.
Due to its high hydrophobicity and low water solubility, this compound has a strong tendency to bind to organic matter in soil and sediment. secure-platform.com This characteristic facilitates its removal in wastewater treatment plants (WWTPs) via sludge and reduces its mobility in soil, thereby minimizing the potential for groundwater contamination. secure-platform.com In aquatic environments, it tends to associate with suspended particles, which limits its bioavailability in the water column. secure-platform.com
Monitoring studies have detected this compound in various environmental compartments. A 2014 screening study in Sweden identified this compound as a new and important contaminant at bathing sites and in WWTPs. The study reported the highest individual concentration in WWTP effluent water at 2500 ng/L. Another study in South China detected this compound in surface waters at a maximum concentration of 18.4 ng/L and in sediments at up to 115.0 ng/g (dry weight). researchgate.net
| Environmental Compartment | Reported Concentration | Location of Study | Reference |
|---|---|---|---|
| WWTP Effluent | Up to 2500 ng/L | Sweden | |
| Surface Water | Up to 18.4 ng/L | South China | researchgate.net |
| Sediment | Up to 115.0 ng/g (dw) | South China | researchgate.net |
Despite its detection in the environment, comprehensive ecotoxicological studies and risk assessments suggest a low environmental risk. secure-platform.com Research indicates that this compound does not cause acute or chronic toxicity to key aquatic and soil organisms such as fish, algae, and invertebrates, even at concentrations significantly higher than those predicted in the environment. secure-platform.com Furthermore, its large molecular weight is believed to contribute to a low potential for bioaccumulation in aquatic life. secure-platform.com The consensus from these assessments is that this compound's low bioavailability and lack of toxicity indicate it poses no significant environmental risk under current usage scenarios. secure-platform.com
Advanced Computational Modeling of this compound Interactions
The design and optimization of new sunscreen agents are increasingly being supported by advanced computational methods. Molecular modeling provides powerful insights into the photophysical and chemical properties of UV filters, helping to predict their efficacy and stability. This compound has been a subject of such in silico studies to better understand the mechanisms behind its high performance. nih.gov
Quantum mechanical calculation approaches, particularly Time-Dependent Density Functional Theory (TD-DFT), have been successfully used to model the behavior of this compound. nih.govresearchgate.net These computational studies can accurately reproduce the experimental UV absorption spectrum of the molecule, confirming the electronic transitions responsible for its broad-spectrum protection. nih.govacs.org The structure of this compound, with its two hydroxyl groups and a hydroxyphenyl triazine group, allows for tautomerism, which is a key process for the rapid and harmless dissipation of absorbed UV energy as heat; this is a feature that can be investigated through modeling. mdpi.com
By simulating the interactions of this compound at a molecular level, researchers can predict its photostability and how it interacts with other ingredients in a formulation. nih.govacs.org This approach is an effective tool to support synthetic chemistry, guiding the design of new triazine-based derivatives or other sunscreen candidates with potentially superior properties. nih.govpnas.org Using these models can increase the efficiency of research and development, reducing the costs and time associated with synthesizing and testing novel compounds. nih.gov Ultimately, computational modeling serves as a critical tool for planning new, potent, and stable molecules with customized photoprotective properties. researchgate.net
Exploration of this compound in Novel Photomedical Applications
While this compound is established in photoprotection, its unique photophysical properties—notably its high photostability and strong, broad UV absorption—make it a theoretical candidate for exploration in novel photomedical applications. taylorandfrancis.comtypology.com This remains a nascent field of research for this specific compound, with current exploration being largely conceptual.
One potential area is photodynamic therapy (PDT), a treatment modality that uses a photosensitizer, light, and oxygen to generate cytotoxic reactive oxygen species that can destroy malignant cells. hra.nhs.uku-tokyo.ac.jp The 1,3,5-triazine (B166579) core, which is the basis of this compound, is found in many compounds investigated for a range of medicinal applications, including anticancer and antimicrobial activities. researchgate.netnih.govmdpi.com Although this compound itself has not been reported in PDT studies, its chemical class is of significant interest in medicinal chemistry. Future research could investigate whether this compound or its derivatives could be functionalized to act as photosensitizers for PDT or in related photodiagnostic (PDD) applications, which use light-activated molecules for disease detection. researchgate.net
A more immediate and demonstrated application lies in the management of photodermatoses (skin disorders triggered by light). europeanreview.org One study found that a sunscreen containing this compound was effective in preventing the development of Polymorphic Light Eruption (PLE), a common sun-sensitivity rash, in individuals undergoing standardized photoprovocation tests. skin.softwaredrugbank.com In this context, its role is preventative, using its UV-filtering capacity to block the triggering radiation, rather than therapeutic. However, it demonstrates its utility in a clinical, light-related medical condition, suggesting a potential bridge between conventional photoprotection and specialized photomedical use.
Q & A
Q. What are the key photostability properties of Bemotrizinol, and how do they influence its efficacy in sunscreen formulations?
this compound exhibits exceptional photostability, retaining 98.4% integrity after exposure to 50 minimal erythemal doses (MEDs) of UV radiation. This stability is critical for maintaining long-term efficacy in sunscreens and preventing degradation of co-formulated UV filters. Analytical methods such as HPLC with photodiode array detection (PDA) are used to confirm stability under stress conditions like UV exposure, heat, and humidity .
Q. How does this compound achieve broad-spectrum UV protection, and what are its absorption characteristics?
this compound has dual absorption peaks at 310 nm (UVB) and 340 nm (UVA), covering 290–400 nm. Its oil solubility enhances compatibility with organic/inorganic filters, enabling synergistic SPF enhancement. UV-Vis spectroscopy and chromatographic methods (e.g., USP standards) validate its spectral properties and purity (>96.5%) .
Q. What analytical methods are recommended for quantifying this compound in sunscreen formulations?
A validated HPLC method using a C-18 column, methanol mobile phase (2.5 mL/min flow rate), and detection at 254 nm is widely employed. This method demonstrates linearity (70–130 µg/mL, R²=0.996), precision (RSD ≤2%), and accuracy (recovery 100–105%). Forced degradation studies under acidic, alkaline, oxidative, and photolytic conditions further assess stability .
Advanced Research Questions
Q. How can researchers design experiments to evaluate this compound’s synergistic effects with other UV filters?
Factorial experimental designs (e.g., 2³ full factorial) are used to study interactions between this compound and UVB filters like octocrylene. Parameters such as SPF enhancement, photostability, and degradation kinetics are measured via in vitro assays (e.g., COLIPA guidelines) and HPLC. Synergy is quantified using metrics like synergistic ratios or isobolograms .
Q. What molecular mechanisms underlie this compound’s ability to stabilize photolabile UV filters like avobenzone?
this compound quenches excited-state molecules of photounstable filters (e.g., avobenzone) via energy transfer mechanisms, reducing photodegradation. Fluorescence spectroscopy and computational modeling (e.g., density functional theory) reveal its role in dissipating UV energy. Studies using Visia-CR imaging confirm reduced fluorescence in stabilized formulations .
Q. How do nanostructured lipid carriers (NLCs) enhance this compound’s photoprotective activity, and what characterization techniques are essential?
NLCs improve solubility, skin penetration (<0.1%), and UV attenuation. Optimization involves Box-Behnken designs to assess variables like surfactant concentration. Characterization includes SEM (spherical morphology, ~122 nm size), XRD (reduced crystallinity), and FTIR (chemical integrity). In vitro SPF testing confirms enhanced efficacy .
Q. What methodological considerations are critical for validating this compound’s safety profile in preclinical studies?
Key assays include:
- Phototoxicity : Human repeat insult patch tests (HRIPT) and 3T3 neutral red uptake assays.
- Genotoxicity : Ames test, micronucleus assay, with/without UV activation.
- Skin penetration : Franz diffusion cells using ex vivo human skin. Regulatory compliance (e.g., OECD guidelines) and HPLC-MS/MS for trace metabolite detection are mandatory .
Q. How can researchers resolve contradictions in this compound degradation data under oxidative vs. photolytic stress?
Discrepancies arise from reactive oxygen species (ROS) generation pathways. Oxidative degradation (e.g., H₂O₂ exposure) produces polar metabolites detectable via LC-MS, while photolytic degradation follows first-order kinetics. Robustness testing (varied column temperature, wavelength) and ANOVA-based statistical validation clarify method-specific artifacts .
Q. What advanced computational tools predict this compound’s UV absorption properties and guide molecular optimization?
Quantum mechanical calculations (e.g., time-dependent DFT) simulate electronic transitions and molar attenuation coefficients. Molecular docking studies assess interactions with skin proteins (e.g., keratin). Software like Gaussian or ORCA validates spectral matches with experimental UV-Vis data .
Q. How do regulatory standards (e.g., USP, ICH) impact the development of this compound quantification methods?
USP monographs specify HPLC conditions (e.g., ammonium formate buffer, pH 4.6) and impurity thresholds (e.g., residual solvents ≤0.002%). ICH Q2(R1) guidelines mandate validation of precision, accuracy, and robustness. Forced degradation studies must align with ICH Q1A/B stability protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
